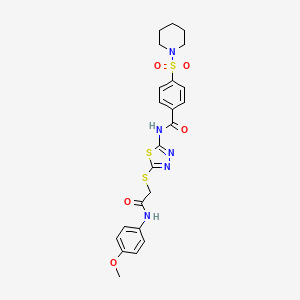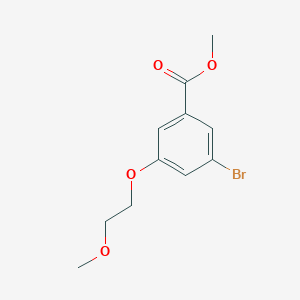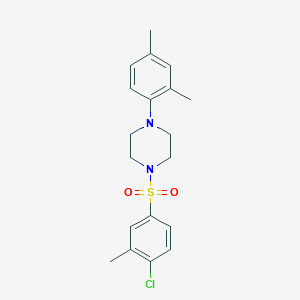
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are important components of the immune system. Inhibition of BTK has been shown to be an effective strategy for the treatment of various autoimmune diseases and B cell malignancies.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
1-(2,3-Dichlorophenyl)piperazine is recognized as a pharmaceutical intermediate, with studies describing its synthesis from 2,6-dichloro-nitrobenzene and piperazine. The synthesis involves alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of approximately 48.2%. These processes are essential for producing pharmaceutical compounds, showcasing the compound's significance in drug synthesis and development (Z. Quan, 2006); (Li Ning-wei, 2006).
Anticancer Potential
Compounds related to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine have been studied for their potential as anticancer agents. Specifically, derivatives with modifications in the piperazine and benzene moieties have shown promise in inhibiting cancer cell proliferation. These compounds are part of research aiming to discover new therapeutic options for cancer treatment, highlighting the chemical's applicability in oncology (Wen-di Wang et al., 2009).
Neurological Disorders
Piperazine derivatives, including those structurally related to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, have been evaluated for their role in treating neurological disorders. Research has identified such compounds as potential antagonists for receptors implicated in diseases like Alzheimer's, Parkinson's, and other neurodegenerative conditions. This suggests a broad application of the chemical in developing treatments for neurological issues (Nabih Lolak et al., 2020).
Antimicrobial and Antifungal Activities
Research into 1,4-Disubstituted piperazines, similar in structure to 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine, has shown potential antimicrobial and antifungal activities. These compounds have been tested against resistant strains of bacteria and fungi, indicating their relevance in developing new antibiotics and antifungals to combat drug-resistant infections (S. Shroff et al., 2022).
Eigenschaften
IUPAC Name |
1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,4-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-14-4-7-19(16(3)12-14)21-8-10-22(11-9-21)25(23,24)17-5-6-18(20)15(2)13-17/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQIFQPQEHCCDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Chloro-3-methylphenyl)sulfonyl)-4-(2,4-dimethylphenyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rac-(1R,5S,6R)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2447963.png)
![7-ethyl-N-(2-fluorophenyl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2447964.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-nitrobenzamide hydrochloride](/img/structure/B2447965.png)
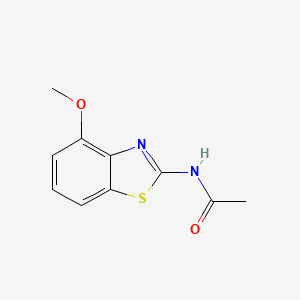
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2447967.png)
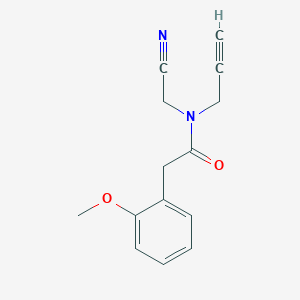
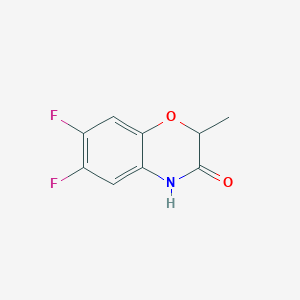
![2-cyclopentyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2447970.png)
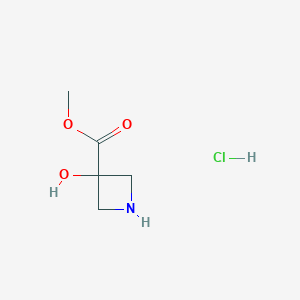
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2447973.png)
![N-phenyl-2-{(2Z)-2-[(phenylsulfonyl)imino]-2,3-dihydro-1,3-thiazol-4-yl}acetamide](/img/structure/B2447979.png)

